Cas no 4444-13-7 (trans-Phytyl Bromide)
trans-Phytyl Bromide Chemical and Physical Properties
Names and Identifiers
-
- trans-Phytyl Bromide
- KQYUEKLNYFZILD-HKWRFOASSA-N
- 4444-13-7
-
- Inchi: 1S/C20H39Br/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19H,6-14,16H2,1-5H3/b20-15-
- InChI Key: KQYUEKLNYFZILD-HKWRFOASSA-N
- SMILES: BrC/C=C(/C)\CCCC(C)CCCC(C)CCCC(C)C
Computed Properties
- Exact Mass: 358.22351Da
- Monoisotopic Mass: 358.22351Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 21
- Rotatable Bond Count: 13
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 9.6
- Topological Polar Surface Area: 0Ų
trans-Phytyl Bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P444415-500mg |
trans-Phytyl Bromide |
4444-13-7 | 500mg |
$437.00 | 2023-05-17 | ||
| TRC | P444415-1g |
trans-Phytyl Bromide |
4444-13-7 | 1g |
$ 800.00 | 2023-09-06 | ||
| TRC | P444415-2.5g |
trans-Phytyl Bromide |
4444-13-7 | 2.5g |
$ 1480.00 | 2022-06-02 | ||
| TRC | P444415-1000mg |
trans-Phytyl Bromide |
4444-13-7 | 1g |
$839.00 | 2023-05-17 | ||
| TRC | P444415-2500mg |
trans-Phytyl Bromide |
4444-13-7 | 2500mg |
$1786.00 | 2023-05-17 |
trans-Phytyl Bromide Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on trans-Phytyl Bromide
Trans-Phytyl Bromide (CAS No. 4444-13-7): A Comprehensive Overview
Trans-phytyl bromide, with the CAS registry number 4444-13-7, is a significant compound in the field of organic chemistry and chemical synthesis. This compound is widely recognized for its role in various chemical reactions and its applications in the synthesis of complex organic molecules. The trans-phytyl bromide structure consists of a phytyl group, which is a branched alkyl chain, substituted with a bromine atom at the terminal position, making it a valuable reagent in organic synthesis.
The phytyl bromide compound has been extensively studied for its unique chemical properties and reactivity. Recent research has highlighted its potential as a precursor in the synthesis of bioactive compounds, including terpenoids and related natural products. The trans configuration of this compound plays a crucial role in determining its reactivity and selectivity in various reactions, such as alkylation and substitution reactions.
One of the most notable advancements in the study of trans-phytyl bromide involves its use in enantioselective synthesis. Scientists have employed this compound to construct chiral centers in complex molecules, leveraging its ability to participate in asymmetric induction processes. This has opened new avenues for the development of enantiopure compounds, which are essential in pharmaceuticals and agrochemicals.
In addition to its role in organic synthesis, trans-phytyl bromide has been explored for its applications in material science. Recent studies have demonstrated its potential as a building block for the synthesis of functional polymers and surfactants. The ability of this compound to undergo various polymerization reactions has made it a valuable component in the development of advanced materials with tailored properties.
The synthesis of trans-phytyl bromide has also been optimized through innovative methodologies. Researchers have developed efficient routes for its preparation, including catalytic hydrogenation and selective bromination techniques. These advancements have not only improved the yield and purity of the compound but also reduced the environmental impact of its production processes.
Furthermore, the stability and reactivity of trans-phytyl bromide under different reaction conditions have been thoroughly investigated. These studies have provided insights into its behavior in polar and non-polar solvents, as well as its susceptibility to thermal decomposition. Understanding these properties is crucial for designing robust synthetic protocols that utilize this compound effectively.
In conclusion, trans-phytyl bromide (CAS No. 4444-13-7) stands out as a versatile and valuable compound in modern chemistry. Its applications span across various fields, from organic synthesis to material science, and ongoing research continues to uncover new potentials for this compound. As advancements in synthetic methodologies and material science progress, trans-phytyl bromide is expected to play an even more pivotal role in driving innovation across these disciplines.
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